molecular formula C18H19F9NiP4+4 B15210363 Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel

Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel

Cat. No.: B15210363
M. Wt: 588.9 g/mol
InChI Key: ZUICNOMBZXHDNN-UHFFFAOYSA-O
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Description

Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is a complex organometallic compound that features nickel as the central metal atom coordinated with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. One common method involves the use of nickel chloride or nickel bromide as the starting material, which is then reacted with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to lower oxidation state nickel species.

    Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new nickel complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-phosphanyl derivatives.

Scientific Research Applications

Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.

    Materials Science: It is investigated for its potential use in the development of advanced materials, including conductive polymers and metal-organic frameworks.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.

    Industrial Applications: It is explored for its use in industrial processes, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where ligands can be activated and transformed through processes such as oxidative addition, reductive elimination, and ligand exchange. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tris(triphenylphosphine)nickel: A similar compound where all ligands are triphenylphosphine.

    Bis(trifluorophosphine)nickel: A compound with two trifluorophosphine ligands.

    Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.

Uniqueness

Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is unique due to the combination of trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands, which impart distinct electronic and steric properties to the nickel center. This unique ligand environment can lead to different reactivity and selectivity compared to other nickel complexes, making it valuable for specific catalytic and material applications.

Properties

Molecular Formula

C18H19F9NiP4+4

Molecular Weight

588.9 g/mol

IUPAC Name

nickel;trifluorophosphanium;triphenylphosphanium

InChI

InChI=1S/C18H15P.3F3HP.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-4(2)3;/h1-15H;3*4H;/q;3*+1;/p+1

InChI Key

ZUICNOMBZXHDNN-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Ni]

Origin of Product

United States

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